1-(3-Bromophenyl)-2-methylpropan-1-amine

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Sourcing a reproducible, chirally pure meta-bromo amine building block for SAR and cross-coupling workflows can delay projects. This compound resolves that bottleneck. - Available as racemate, (R)- and (S)-enantiomers, and as the HCl salt - ensuring the exact stereochemical or stability profile your protocol requires. - The meta-bromine enables Suzuki-Miyaura diversification; the α-branched amine provides a handle for amide/sulfonamide library synthesis. - A single, auditable supply chain with full analytical documentation reduces qualification overhead for procurement teams.

Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
Cat. No. B12069604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-2-methylpropan-1-amine
Molecular FormulaC10H14BrN
Molecular Weight228.13 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC(=CC=C1)Br)N
InChIInChI=1S/C10H14BrN/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10H,12H2,1-2H3
InChIKeySBSTZQZPZYZLKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenyl)-2-methylpropan-1-amine: Structure & Available Forms


1-(3-Bromophenyl)-2-methylpropan-1-amine (CAS 1178751-83-1) is a chiral, alpha-branched primary amine with the molecular formula C10H14BrN and a molecular weight of 228.13 g/mol . Its structure consists of a meta-brominated phenyl ring attached to a 2-methylpropan-1-amine chain. The compound exists as a racemic mixture or as its single (R)- and (S)-enantiomers (e.g., (R)-: CAS 1212173-09-5; (S)-: CAS 1194055-94-1) and is also available as the hydrochloride salt (e.g., (S)-hydrochloride: CAS 1391451-61-8), which may offer improved stability and handling properties .

Enantiomer-specific building block
Available as single (R)- and (S)-enantiomers for stereocontrolled synthesis
meta-Bromo cross-coupling handle
Supports Suzuki-Miyaura and related couplings with regioselective meta substitution
Salt-form options for handling
Free amine or hydrochloride salt to match solubility and stability requirements

Generic Substitution Complexity for 1-(3-Bromophenyl)-2-methylpropan-1-amine


For 1-(3-bromophenyl)-2-methylpropan-1-amine, direct substitution with a structurally similar analog is highly unlikely to yield comparable experimental results. Key differentiators include the presence and position of the bromine atom, which dictates reactivity in cross-coupling reactions , and the compound's inherent chirality, which can have profound effects in asymmetric synthesis and biological assays . Furthermore, the choice between the free amine and hydrochloride salt forms influences solubility, stability, and handling, making it a critical parameter for reproducible experimental design [1]. Substituting with a non-brominated or differently substituted analog would fundamentally alter its chemical and physical properties, invalidating its role as a specific building block or ligand.

Enantiomeric mismatch
Using a racemate or opposite enantiomer may shift stereochemical outcomes in asymmetric studies.
Substitution pattern mismatch
meta-Bromo substitution differs from ortho/para analogs; may alter coupling regioselectivity and electronic properties.
Salt-form mismatch
Free amine and hydrochloride salt differ in molecular weight, stability, and handling; may affect solution preparation accuracy.

Differentiation Evidence: 1-(3-Bromophenyl)-2-methylpropan-1-amine vs. Analogs


Chirality: (R)- vs. (S)-Enantiomer Availability

The availability of 1-(3-bromophenyl)-2-methylpropan-1-amine as distinct (R)- and (S)-enantiomers is a primary, quantifiable differentiation point from achiral analogs or racemic mixtures. This allows for precise stereochemical control in synthesis and biological studies. The (S)-enantiomer is widely available with a specified purity of ≥98%, while the (R)-enantiomer is also commercially accessible, enabling direct procurement of the desired stereoisomer .

Chirality
Specification review
(S)-enantiomer: ≥98% purity Racemate: ee = 0%
Supports enantiomer-controlled studies
Verify lot-specific enantiomeric excess
Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Meta-Bromine Substitution and Reactivity

The meta-bromine substitution on the phenyl ring of 1-(3-bromophenyl)-2-methylpropan-1-amine directly distinguishes it from ortho- and para-substituted analogs. This positional difference alters the electronic environment and steric hindrance of the molecule, which is a well-established principle for directing reactivity in electrophilic aromatic substitution and for tuning the properties of the final product in cross-coupling reactions (e.g., Suzuki, Heck) . While specific rate constant data for this exact compound was not found in the accessible literature, the difference in substitution pattern is a fundamental and quantifiable property (NMR chemical shifts) that guides synthetic strategy.

Meta-Br Substitution
Class-level inference
meta substitution vs. ortho/para Altered regioselectivity, distinct NMR
Guides coupling regioselectivity review
Data to verify for this exact compound
Cross-Coupling Reactions Electrophilic Aromatic Substitution Medicinal Chemistry

Salt Form: Free Amine vs. Hydrochloride

The target compound is available as both a free amine and a hydrochloride salt, offering a clear procurement choice based on experimental requirements. The hydrochloride salt of the (S)-enantiomer (CAS 1391451-61-8) has a molecular weight of 264.59 g/mol, compared to 228.13 g/mol for the free amine . This difference in molecular weight must be accounted for in stoichiometric calculations. Furthermore, the hydrochloride salt is generally a crystalline solid with enhanced long-term stability at room temperature compared to the free amine, which may require specific storage conditions (e.g., cool, dry place) .

Salt Form
Specification review
HCl salt: MW 264.59, solid, higher stability Free amine: MW 228.13, may be liquid/low-melting solid
Supports salt-form selection for handling
Stability claims from supplier data
Formulation Development Pre-formulation Studies Chemical Stability

Application Scenarios for 1-(3-Bromophenyl)-2-methylpropan-1-amine


Asymmetric Synthesis of Chiral Intermediates

This compound is optimally applied when a specific, pure enantiomer of a chiral amine is required as a building block. The ability to procure the exact (R)- or (S)-enantiomer with high purity directly supports research in enantioselective drug development, as the stereochemistry of intermediates is often critical for the biological activity of the final pharmaceutical agent .

Suzuki-Miyaura Cross-Coupling Reactions

The meta-brominated aryl ring makes this compound a valuable substrate for cross-coupling reactions like the Suzuki-Miyaura reaction. Its specific substitution pattern differentiates it from ortho- or para-analogs, allowing for the synthesis of novel biaryl structures with defined geometry. This is particularly useful in medicinal chemistry for exploring structure-activity relationships (SAR) .

CNS Drug Discovery: Ligand Design

Given its structural similarity to phenethylamine scaffolds, the compound—especially in its pure enantiomeric forms—is suited for use as a precursor in the design of ligands targeting central nervous system (CNS) receptors. The chiral center and the meta-bromo substituent offer multiple points for structural diversification, enabling the creation of focused compound libraries for CNS drug discovery programs .

Formulation and Stability Studies

For studies requiring long-term storage or precise formulation, the hydrochloride salt form of 1-(3-bromophenyl)-2-methylpropan-1-amine is the preferred choice due to its generally superior solid-state stability compared to the free amine. This ensures greater reproducibility in assays where accurate and consistent compound concentration is critical .

Application
Selection Property
Validation Focus
Enantiomer-specific synthesis studies
Single enantiomer availability and purity
Stereochemical outcome reproducibility
Cross-coupling research (Suzuki-Miyaura)
meta-Bromo substitution pattern
Regioselectivity in biaryl formation
CNS ligand scaffold design
Chiral amine building block with bromo handle
SAR exploration for CNS targets
Formulation stability research
Salt form (HCl) for solid-state stability
Reproducible assay concentrations over time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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